molecular formula C16H14FNO3 B311168 Ethyl 3-[(2-fluorobenzoyl)amino]benzoate

Ethyl 3-[(2-fluorobenzoyl)amino]benzoate

Cat. No.: B311168
M. Wt: 287.28 g/mol
InChI Key: OAUJJEHNFUCBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2-fluorobenzoyl)amino]benzoate is an aromatic ester featuring a 2-fluorobenzoyl group attached via an amide linkage to the meta-position (C3) of an ethyl benzoate scaffold. Its molecular formula is C₁₆H₁₄FNO₃, with an average molecular mass of 287.29 g/mol (inferred from the para-isomer in ).

Properties

Molecular Formula

C16H14FNO3

Molecular Weight

287.28 g/mol

IUPAC Name

ethyl 3-[(2-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14FNO3/c1-2-21-16(20)11-6-5-7-12(10-11)18-15(19)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,19)

InChI Key

OAUJJEHNFUCBJK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism: Ethyl 4-[(2-Fluorobenzoyl)amino]benzoate

The para-substituted analog, Ethyl 4-[(2-fluorobenzoyl)amino]benzoate (CAS: 314766-38-6, ), shares the same molecular formula but differs in the substitution position (C4 vs. C3). Key differences include:

  • Crystallographic Packing : Positional isomerism alters hydrogen-bonding patterns and crystal packing efficiency, which can be analyzed using tools like Mercury CSD .
  • Bioactivity : Meta-substitution may enhance steric accessibility for target binding compared to the para-isomer, though specific data are unavailable.
Property Ethyl 3-[(2-FBz)amino]benzoate Ethyl 4-[(2-FBz)amino]benzoate
Substitution Position C3 C4
Melting Point Not reported Not reported
Solubility Likely lower in polar solvents Likely higher due to symmetry

Substituent Effects: Trifluoroacetyl vs. Fluorobenzoyl

Ethyl 4-[(trifluoroacetyl)amino]benzoate (CAS: 24676-69-5, ) replaces the 2-fluorobenzoyl group with a trifluoroacetyl moiety. The trifluoro group’s stronger electron-withdrawing nature increases hydrolytic stability but reduces nucleophilic reactivity compared to the fluorobenzoyl analog.

Property Ethyl 3-[(2-FBz)amino]benzoate Ethyl 4-(Trifluoroacetamido)benzoate
Electronic Effect Moderate electron withdrawal Strong electron withdrawal
Stability Moderate High (due to CF₃)
Bioactivity Potential antifungal/antioxidant Likely enhanced metabolic resistance

Functional Group Variations: Sulfonamide vs. Benzamido

Ethyl 4-(4-fluorophenylsulfonamido)benzoate (compound 127 in ) features a sulfonamide group instead of benzamido. Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~15), influencing solubility and membrane permeability. Compound 127 demonstrated antioxidant activity via DPPH radical scavenging, suggesting that the target compound’s benzamido group may reduce such activity but improve lipophilicity .

Marine-Derived Benzoate Analogs

Marine polyketide-derived benzoates (e.g., compounds 128–131 in ) feature fused pyranyl systems. While structurally distinct, these compounds highlight the importance of electron-withdrawing groups (e.g., fluorine, carbonyl) in antibacterial activity. Ethyl 3-[(2-FBz)amino]benzoate’s fluorine atom may similarly enhance interactions with microbial targets, though its simpler structure lacks the pyranyl moiety critical for activity in marine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.